Home > Products > Screening Compounds P94035 > Apogossypol derivative, 8r
Apogossypol derivative, 8r -

Apogossypol derivative, 8r

Catalog Number: EVT-8183212
CAS Number:
Molecular Formula: C42H40N2O8
Molecular Weight: 700.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Apogossypol derivative 8r involves several key steps that modify the core structure of Apogossypol. The synthesis typically begins with the preparation of 5, 5' substituted Apogossypol derivatives through a series of chemical reactions:

  1. Starting Material: The synthesis often starts with racemic Apogossypol.
  2. Functionalization: The introduction of various substituents at the 5 and 5' positions is achieved using methods such as:
    • Alkylation: Using alkyl halides in the presence of bases like sodium hydroxide to introduce alkyl groups.
    • Grignard Reactions: Reacting with Grignard reagents to form secondary alcohols.
  3. Oxidation: The secondary alcohols are oxidized using pyridinium chlorochromate to yield ketones.
  4. Final Modifications: Further modifications may include demethylation and other functional group manipulations to achieve the desired derivative structure .

The specific conditions for these reactions, including temperature, solvent choice, and reaction times, are carefully controlled to optimize yields and purities.

Molecular Structure Analysis

The molecular structure of Apogossypol derivative 8r can be characterized by its unique arrangement of atoms and functional groups. It retains the core structure of Apogossypol but includes specific substitutions that enhance its biological activity:

  • Core Structure: The compound maintains a bicyclic structure typical of gossypol derivatives.
  • Substitutions: The presence of amide or ketone groups at the 5 and 5' positions significantly alters its binding affinity to target proteins.
  • 3D Conformation: Computational modeling studies indicate that these modifications affect the compound's conformation, which is crucial for its interaction with Bcl-2 family proteins .

The structural formula can be represented as follows:

C22H24O6 for derivative 8r \text{C}_{22}\text{H}_{24}\text{O}_{6}\quad \text{ for derivative 8r }
Chemical Reactions Analysis

Apogossypol derivative 8r undergoes several important chemical reactions that contribute to its functionality:

  1. Binding Interactions: It inhibits the binding of BH3 peptides to anti-apoptotic proteins with IC50 values demonstrating its potency:
    • Bcl-xL: 0.76 μM
    • Bcl-2: 0.32 μM
    • Mcl-1: 0.28 μM
    • Bfl-1: 0.73 μM .
  2. Metabolism Studies: Pharmacokinetic studies indicate that Apogossypol displays slower clearance rates in vivo compared to Gossypol, suggesting prolonged activity in biological systems .
Mechanism of Action

The mechanism of action for Apogossypol derivative 8r primarily involves its role as an antagonist of anti-apoptotic proteins in the Bcl-2 family:

  • Inhibition of Protein Interactions: By binding to these proteins, it disrupts their ability to inhibit apoptosis, thereby promoting cell death in cancerous cells.
  • Induction of Apoptosis: The compound triggers mitochondrial pathways leading to apoptosis through cytochrome c release and activation of caspases .

Studies utilizing isothermal titration calorimetry have provided insights into the binding affinities and thermodynamic parameters associated with these interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Apogossypol derivative 8r include:

  • Molecular Weight: Approximately 376.43 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol.
  • Stability: Stability under physiological conditions has been noted, making it suitable for therapeutic applications.

Spectroscopic techniques such as nuclear magnetic resonance have been utilized for structural elucidation and confirmation of purity .

Applications

Apogossypol derivative 8r has significant potential applications in cancer therapy:

  • Cancer Treatment: Its ability to induce apoptosis makes it a candidate for treating various cancers, particularly those resistant to conventional therapies due to overexpression of anti-apoptotic proteins.
  • Research Tool: It serves as a valuable tool in research settings for studying apoptosis mechanisms and developing new therapeutic strategies against malignancies .
Discovery and Development of Apogossypol Derivative 8r

Rational Design Based on Bcl-2 Family Protein Inhibition

The development of Apogossypol derivative 8r emerged from structure-guided efforts to inhibit anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins (Bcl-2, Bcl-XL, Mcl-1, and Bfl-1), which are overexpressed in numerous cancers and confer resistance to apoptosis. Computational docking studies revealed that the hydrophobic crevice within these proteins—which normally accommodates the BH3 domain of pro-apoptotic partners like Bax and Bak—could be targeted by small-molecule BH3 mimetics [1] [3]. Molecular modeling of Apogossypol (compound 2) bound to Bcl-2 demonstrated that its isopropyl groups at the 5,5′ positions partially occupied hydrophobic pockets P1 and P2 but left room for optimization [1]. Derivative 8r was engineered to extend into these pockets via 5,5′-bis(2-phenylpropyl)amide substitutions, enhancing hydrophobic contacts and hydrogen bonding with residues Arg143, Tyr105, Trp141, and Tyr199 of Bcl-2 [1] [4]. This design yielded a pan-Bcl-2 inhibitor with low-nanomolar binding affinity across multiple family members [1].

Table 1: Binding Affinity of Compound 8r Against Bcl-2 Family Proteins

Target ProteinAssay TypeIC₅₀/EC₅₀ (μM)
Bcl-XLFluorescence Polarization0.76
Bcl-2Fluorescence Polarization0.32
Mcl-1Fluorescence Polarization0.28
Bfl-1Fluorescence Polarization0.73
Bcl-XLIsothermal Titration Calorimetry0.11 (Kd)

Structural Optimization from Gossypol and Apogossypol Precursors

Derivative 8r originated from systematic modifications of the natural product Gossypol (1), a BH3 mimetic with dose-limiting toxicity due to its reactive aldehyde groups. Apogossypol (2) eliminated these aldehydes, improving pharmacokinetic stability while retaining Bcl-2 inhibition [1] [5]. However, Apogossypol’s 5,5′-diisopropyl groups exhibited suboptimal occupancy of the P1/P2 hydrophobic pockets in Bcl-XL [1]. Ketone-substituted derivatives (e.g., BI79D10) improved potency but introduced gastrointestinal toxicity via reactive ketones [1]. Derivative 8r replaced these with amide-linked alkyl chains—specifically 2-phenylpropyl groups—balancing binding affinity with metabolic stability [1] [8]. Stereochemical refinement further enhanced efficacy; the optically pure diastereomer BI-97C1 (from chiral resolution of 8r) exhibited superior activity (IC₅₀ = 0.20–0.62 μM across Bcl-2 family proteins) [3].

Table 2: Evolution of Gossypol Derivatives

CompoundStructural FeaturesBcl-XL IC₅₀ (μM)Key Advantages
Gossypol (1)Dialdehydes, racemic~5.0Natural BH3 mimetic
Apogossypol (2)Aldehyde-free, diisopropyl~3.7Reduced toxicity vs. Gossypol
BI79D10 (3)5,5′-Diketone0.19Improved potency
8r5,5′-Bis(2-phenylpropyl)amide0.76Pan-Bcl-2 inhibition, metabolic stability
BI-97C1 (11)Optically pure (R,−,R) isomer of 8r0.31Enhanced cellular activity

Key Synthetic Pathways for 5,5′-Substituted Derivatives

The synthesis of 8r proceeded through a multi-step route starting from Gossypol (1):

  • Demethylation and Protection: Gossypol was treated with NaOH to yield Apogossypol (2), followed by methylation with dimethyl sulfate/K2CO3 to form tetramethyl ether 4 [1] [7].
  • Bisformylation: Reaction of 4 with TiCl4 and dichloromethyl methyl ether removed the isopropyl groups and installed aldehydes at C5/C5′, producing dialdehyde 5 [1] [3].
  • Oxidation to Diacid: Dialdehyde 5 was oxidized with NaClO to dicarboxylic acid 6 [1].
  • Amide Coupling: Acid 6 was coupled with (R/S)-2-phenylpropylamine using carbodiimide (EDCI) to generate diamide 7 [1] [3].
  • Demethylation: Boron tribromide cleaved the methyl ethers of 7, yielding racemic 8r as a mixture of diastereomers [1] [3].Chiral resolution of 8r via liquid chromatography separated four stereoisomers, with the (R,−,R) configuration (BI-97C1) exhibiting optimal activity [3].

Figure 1: Synthetic Route to Compound 8r

Gossypol → Apogossypol → Tetramethyl ether **4** → Dialdehyde **5** → Diacid **6** → Diamide **7** → **8r**

Role of NMR-Guided Binding Assays in Compound Design

Nuclear magnetic resonance (NMR) spectroscopy was instrumental in validating the binding of 8r to Bcl-2 family proteins. One-dimensional 1H-NMR assays monitored chemical shift perturbations in the methyl group region (−0.38–0.42 ppm) of Bcl-XL upon addition of 8r, confirming displacement of native BH3 peptides [1] [3]. Compound 8r induced pronounced shifts in residues within the hydrophobic groove (e.g., Ile134, Val138), consistent with computational docking poses [1] [4]. Two-dimensional 15N-1H TROSY spectra further mapped binding interactions: 8r perturbed residues in the BH3-binding site (Phe97, Arg100, Tyr101) but not distal regions, confirming target-specific engagement [3]. These assays provided real-time validation of structure-based design, enabling iterative optimization of 5,5′ substituents for maximal affinity [1] [4].

Table 3: NMR and Biophysical Binding Data for 8r

TechniqueKey FindingsImpact on Design
1D 1H-NMRShifted methyl peaks in Bcl-XL hydrophobic core; IC₅₀ = 0.76 μMVerified occupancy of P1/P2 pockets
2D 15N-1H TROSYPerturbations localized to BH3-binding site residuesConfirmed binding mode predicted by docking
Isothermal Titration CalorimetryKd = 0.11 μM for Bcl-XL; 15-fold tighter than ApogossypolQuantified enhanced affinity of 5,5′-substitutions
Fluorescence PolarizationPan-Bcl-2 inhibition (IC₅₀ = 0.28–0.76 μM)Established breadth of protein family inhibition

Properties

Product Name

Apogossypol derivative, 8r

IUPAC Name

2,3,5-trihydroxy-7-methyl-N-(2-phenylpropyl)-6-[1,6,7-trihydroxy-3-methyl-5-(2-phenylpropylcarbamoyl)naphthalen-2-yl]naphthalene-1-carboxamide

Molecular Formula

C42H40N2O8

Molecular Weight

700.8 g/mol

InChI

InChI=1S/C42H40N2O8/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52)

InChI Key

RAYNZUHYMMLQQA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6

Canonical SMILES

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.